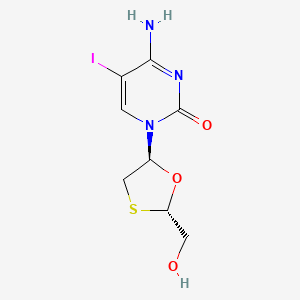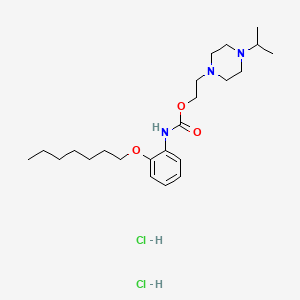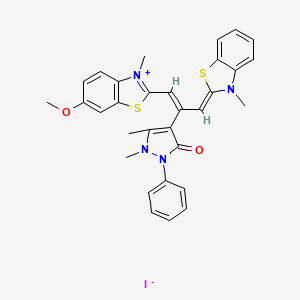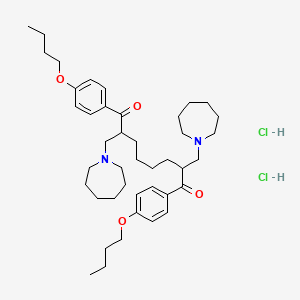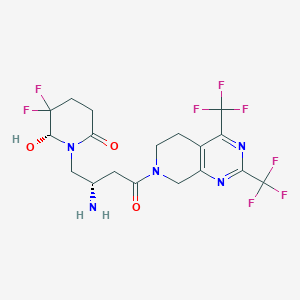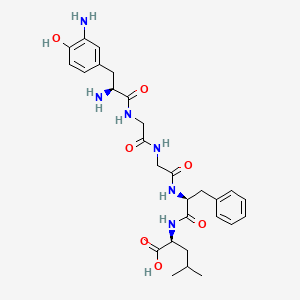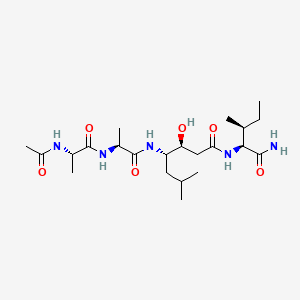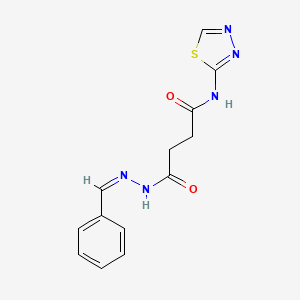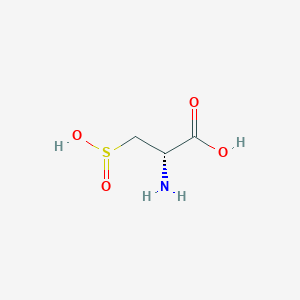
D-Alanine, 3-sulfino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanine, 3-sulfino- is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a sulfinic acid group attached to the alanine molecule, making it a unique and interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to produce 3-sulfinoalanine . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of D-Alanine, 3-sulfino- may involve microbial fermentation processes where specific strains of bacteria are engineered to produce the compound. This method is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: D-Alanine, 3-sulfino- undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to sulfonic acid.
Reduction: The compound can be reduced to form alanine.
Substitution: The sulfinic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alanine.
Substitution: Various substituted alanine derivatives.
Aplicaciones Científicas De Investigación
D-Alanine, 3-sulfino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of D-Alanine, 3-sulfino- involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes such as sulfinoalanine decarboxylase, which converts it to hypotaurine and carbon dioxide . This reaction is crucial in the metabolism of sulfur-containing amino acids and has implications in cellular signaling and regulation .
Comparación Con Compuestos Similares
- L-Cysteinesulfinic acid
- S-Sulfinocysteine
- 3-Sulfinato-L-alaninate
Comparison: D-Alanine, 3-sulfino- is unique due to its specific configuration and the presence of the sulfinic acid group. Compared to L-Cysteinesulfinic acid, it has a different stereochemistry, which can lead to different biological activities and interactions. S-Sulfinocysteine and 3-Sulfinato-L-alaninate share similar functional groups but differ in their overall structure and reactivity .
Propiedades
Número CAS |
35554-99-5 |
|---|---|
Fórmula molecular |
C3H7NO4S |
Peso molecular |
153.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-sulfinopropanoic acid |
InChI |
InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m1/s1 |
Clave InChI |
ADVPTQAUNPRNPO-UWTATZPHSA-N |
SMILES isomérico |
C([C@H](C(=O)O)N)S(=O)O |
SMILES canónico |
C(C(C(=O)O)N)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



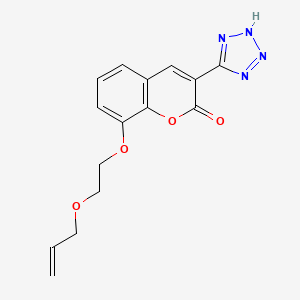


![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
